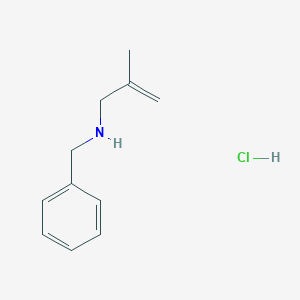

N-Benzyl-2-methyl-2-propen-1-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-benzyl-2-methylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-10(2)8-12-9-11-6-4-3-5-7-11;/h3-7,12H,1,8-9H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDCLVDWSANCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52853-55-1, 1269244-15-6 | |

| Record name | N-Benzyl-2-methyl-2-propen-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | benzyl(2-methylprop-2-en-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methyl-2-propen-1-amine hydrochloride typically involves the alkylation of benzylamine with 1-chloro-2-methylpropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

-

Alkylation Reaction

Reactants: Benzylamine and 1-chloro-2-methylpropane

Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the alkylation process.

Product: N-Benzyl-2-methyl-2-propen-1-amine

-

Hydrochloride Formation

- The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Conditions: The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction conditions and product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2-methyl-2-propen-1-amine hydrochloride undergoes various chemical reactions, including:

-

Oxidation

- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Products: The oxidation typically results in the formation of corresponding ketones or carboxylic acids.

-

Reduction

- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Products: The reduction of the compound can lead to the formation of secondary or tertiary amines.

-

Substitution

- This compound can undergo nucleophilic substitution reactions.

Reagents: Common reagents include alkyl halides or acyl chlorides.

Products: The substitution reactions can yield various substituted amines or amides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Ethanol, methanol, water

Bases: Sodium hydroxide, potassium carbonate

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2-methyl-2-propen-1-amine hydrochloride has a wide range of applications in scientific research:

-

Chemistry

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the study of reaction mechanisms and kinetics.

-

Biology

- Investigated for its potential biological activity and interactions with biomolecules.

- Used in the development of biochemical assays and probes.

-

Medicine

- Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

- Studied for its effects on various biological pathways and targets.

-

Industry

- Utilized in the production of specialty chemicals and intermediates.

- Applied in the formulation of chemical products and materials.

Wirkmechanismus

The mechanism of action of N-Benzyl-2-methyl-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

N-Benzyl-2-propen-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₄NCl

- Key Differences : Lacks the methyl group on the propenyl chain.

- Solubility: Both compounds are hydrochloride salts, ensuring moderate water solubility. The methyl group in the target compound may slightly enhance lipophilicity .

N-(2-Methoxybenzyl)-2-propen-1-amine Hydrochloride (CAS 243462-39-7)

- Molecular Formula: C₁₁H₁₆NOCl

- Key Differences : Substitutes the benzyl group with a 2-methoxybenzyl moiety.

- Applications: Likely prioritized in catalytic systems requiring directing groups, whereas the target compound may favor sterically controlled reactions .

1-Chloro-N-methyl-1-phenylpropan-2-amine Hydrochloride

- Molecular Formula : C₁₀H₁₃Cl₂N

- Key Differences : Features a chloro substituent and phenyl group instead of benzyl.

- Impact :

N-Benzyl-1-(4-methoxyphenyl)propan-2-amine Hydrochloride

- Molecular Formula: C₁₇H₂₁NO·HCl

- Key Differences : Incorporates a 4-methoxyphenyl group on the propan-2-amine chain.

- Impact: Steric and Electronic Profile: The bulkier 4-methoxyphenyl group may reduce conformational flexibility but enhance π-π stacking in supramolecular chemistry. Applications: Potential use in pharmaceuticals (e.g., as a Formoterol impurity), contrasting with the target compound’s unexplored pharmacological role .

Comparative Data Table

Research Implications

- Steric Effects: The methyl group in N-Benzyl-2-methyl-2-propen-1-amine HCl may stabilize transition states in stereoselective reactions compared to non-methylated analogs.

- Electronic Tuning : Methoxy-substituted analogs (e.g., ) offer superior electron-donating capacity for catalysis, while chloro derivatives (e.g., ) prioritize electrophilic pathways.

- Solubility : All hydrochlorides exhibit improved aqueous solubility, but lipophilic substituents (e.g., benzyl, methoxy) enhance organic-phase compatibility.

Biologische Aktivität

N-Benzyl-2-methyl-2-propen-1-amine hydrochloride, a compound with significant potential in various biological applications, has been the subject of extensive research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a propen-1-amine structure. Its molecular formula is , which contributes to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The compound's mechanism involves binding to active sites on receptors or enzymes, thereby altering their conformation and activity .

1. Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. This property could be leveraged in therapeutic contexts where enzyme modulation is beneficial .

2. Receptor Binding

The compound has shown promise in binding to various receptors involved in neurotransmission and metabolic pathways. This receptor interaction can lead to significant physiological effects, including modulation of pain and inflammation .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Benzyl-2-propen-1-amine | Lacks the methyl group | Different reactivity profile |

| N,N-Di(2-propenyl)amine | Features two propenyl groups | Enhanced biological complexity |

| Decyl-(4-methoxy-benzyl)-methyl-amines | Longer alkyl chain | Improved lipophilicity affecting bioavailability |

This comparison highlights how the specific structural features of this compound contribute to its distinct biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Benzyl-2-methyl-2-propen-1-amine hydrochloride in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer-methanol (70:30 v/v) at 1 mL/min flow rate is effective. Detection at 207 nm provides linearity (1–10 µg/mL, r ≥ 0.999) and high recovery rates (99.67–100.1%) with low RSD (<1.5%) . System suitability tests should include resolution, tailing factor, and theoretical plate count to ensure reproducibility.

Q. How can researchers optimize the synthesis of N-Benzyl-2-methyl-2-propen-1-amine hydrochloride to improve yield?

- Methodological Answer : Use high-throughput databases like REAXYS and PISTACHIO to identify feasible routes. Key steps include amine alkylation under inert atmosphere (e.g., N₂), controlled temperature (0–5°C during benzylation), and purification via recrystallization from ethanol/water mixtures. Monitor reaction progress with TLC (silica gel GF254, chloroform:methanol 9:1) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Work in a fume hood with PPE (gloves, goggles, lab coat). Avoid inhalation or skin contact, as hydrochloride salts of amines can cause irritation. Store in airtight containers at 2–8°C, away from oxidizing agents. Sigma-Aldrich protocols recommend validating purity via independent analytical methods due to limited supplier data .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropane substitution) affect the compound’s bioactivity?

- Methodological Answer : Compare analogs like 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride using molecular docking (e.g., AutoDock Vina) to assess binding to α-adrenergic receptors. Synthesize derivatives via reductive amination or Pd/C-catalyzed hydrogenation (Scheme 2 in ). Validate activity via in vitro assays (e.g., cAMP modulation in HEK293 cells) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. LC-MS) for this compound?

- Methodological Answer : Cross-validate using orthogonal techniques:

- NMR : Assign peaks with 2D experiments (COSY, HSQC) to confirm benzyl and propenyl groups.

- LC-MS : Use high-resolution ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Discrepancies may arise from residual solvents (e.g., DMF) or counterion interactions; purify via preparative HPLC (C18, acetonitrile:water gradient) .

Q. How does the compound’s stability vary under accelerated degradation conditions (heat, light, pH)?

- Methodological Answer : Conduct forced degradation studies:

- Thermal : Heat at 60°C for 72 hrs; monitor decomposition via TLC.

- Photolytic : Expose to UV light (254 nm) for 48 hrs; quantify degradation products using validated HPLC methods .

- Hydrolytic : Test in buffers (pH 1–13) at 40°C; stability is typically highest in neutral conditions due to reduced amine protonation .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.